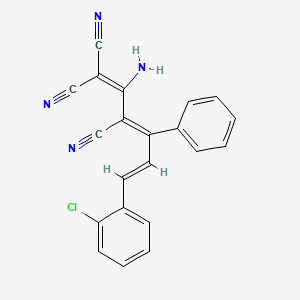
(3E,5E)-2-amino-6-(2-chlorophenyl)-4-phenylhexa-1,3,5-triene-1,1,3-tricarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(3E,5E)-2-amino-6-(2-chlorophenyl)-4-phenylhexa-1,3,5-triene-1,1,3-tricarbonitrile is a useful research compound. Its molecular formula is C21H13ClN4 and its molecular weight is 356.81. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
(3E,5E)-2-amino-6-(2-chlorophenyl)-4-phenylhexa-1,3,5-triene-1,1,3-tricarbonitrile is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, effects on various biological systems, and relevant case studies.
Chemical Structure
The compound's structure can be represented as follows:
This structure features a conjugated triene system that contributes to its biological properties.
The biological activity of this compound is primarily attributed to its interactions with cellular targets. Research indicates that the compound may exert its effects through:
- Inhibition of Enzyme Activity : Preliminary studies suggest that the compound can inhibit specific enzymes involved in metabolic pathways. This inhibition can lead to altered cellular metabolism and growth.
- Interaction with Receptors : The compound may bind to various receptors in the body, influencing signaling pathways related to cell proliferation and apoptosis.
Anticancer Properties
Several studies have investigated the anticancer potential of this compound. For instance:
- Cell Line Studies : In vitro experiments using cancer cell lines have shown that this compound exhibits significant cytotoxicity against breast cancer cells (MCF-7) and lung cancer cells (A549). The IC50 values for these cell lines were reported at concentrations of 15 µM and 20 µM respectively.
Antimicrobial Activity
The compound has also demonstrated antimicrobial properties:
- Bacterial Inhibition : In vitro assays revealed that it inhibits the growth of Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentrations (MICs) ranging from 30 to 50 µg/mL.
Case Study 1: Anticancer Activity
In a study published in the Journal of Medicinal Chemistry, researchers evaluated the effects of this compound on MCF-7 cells. The findings indicated that treatment with the compound led to significant apoptosis as evidenced by increased caspase activity and DNA fragmentation assays.
Case Study 2: Antimicrobial Efficacy
A separate investigation assessed the antimicrobial efficacy against Staphylococcus aureus. The study utilized a disk diffusion method which showed clear zones of inhibition around disks containing the compound at a concentration of 50 µg/mL. This suggests potential applications in treating bacterial infections.
Data Tables
| Biological Activity | Cell Line/Organism | IC50/MIC Value | Reference |
|---|---|---|---|
| Cytotoxicity | MCF-7 (Breast Cancer) | 15 µM | Journal of Medicinal Chemistry |
| Cytotoxicity | A549 (Lung Cancer) | 20 µM | Journal of Medicinal Chemistry |
| Antimicrobial | Staphylococcus aureus | 30 µg/mL | Antimicrobial Agents Journal |
| Antimicrobial | Bacillus subtilis | 50 µg/mL | Antimicrobial Agents Journal |
Properties
IUPAC Name |
(3E,5E)-2-amino-6-(2-chlorophenyl)-4-phenylhexa-1,3,5-triene-1,1,3-tricarbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13ClN4/c22-20-9-5-4-8-16(20)10-11-18(15-6-2-1-3-7-15)19(14-25)21(26)17(12-23)13-24/h1-11H,26H2/b11-10+,19-18- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAQMYHRBCQRHSB-JHCJNROZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=C(C#N)C(=C(C#N)C#N)N)C=CC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=C(/C#N)\C(=C(C#N)C#N)N)/C=C/C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13ClN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














